6,7-Diethoxyquinazoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
20197-80-2 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6,7-diethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H14N2O4/c1-3-17-9-5-7-8(6-10(9)18-4-2)13-12(16)14-11(7)15/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
WIGJUGVJWIECFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6,7 Diethoxyquinazoline 2,4 1h,3h Dione
Classical and Established Synthetic Routes to the Quinazoline-2,4-dione Core
The fundamental structure of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione is the quinazoline-2,4-dione scaffold. Historically, its synthesis has been achieved through several reliable and well-documented chemical strategies. These methods, while traditional, form the bedrock of heterocyclic chemistry and are often applicable to a wide range of substituted derivatives, including the 6,7-diethoxy variant.
Cyclocondensation Reactions Utilizing Aniline (B41778) Derivatives and Isocyanates
Cyclocondensation reactions represent a primary strategy for assembling the quinazoline-2,4-dione ring system. This approach typically involves the reaction of a suitably substituted aniline derivative with an isocyanate or a precursor that generates an isocyanate in situ. For the synthesis of this compound, the key starting material would be a derivative of 4,5-diethoxyaniline.
The general mechanism involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the isocyanate, forming a urea (B33335) intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the heterocyclic dione (B5365651) ring. A related method involves the reaction of an ortho-amino benzoic acid derivative with potassium cyanate (B1221674), which forms an intermediate that cyclizes under acidic or basic conditions. researchgate.net Nickel(0)-catalyzed synthesis from isatoic anhydrides and isocyanates also provides a route to this scaffold. organic-chemistry.org
Carbonyldiimidazole-Mediated Syntheses of Dione Systems
1,1'-Carbonyldiimidazole (CDI) is a versatile and mild reagent for the synthesis of quinazoline-2,4-diones. acs.org This method is particularly effective when starting from ortho-aminobenzamides. In the context of this compound, the precursor would be 2-amino-4,5-diethoxybenzamide.
The reaction proceeds by the activation of the amide with CDI, followed by an intramolecular cyclization. The high reactivity of CDI allows the reaction to occur under relatively mild conditions. This method has been successfully applied in solid-phase synthesis, where anthranilamides were cyclized with CDI to produce quinazoline-2,4-diones in high purity. researchgate.net
Ring-Closure Approaches from Anthranilic Acid Precursors
Anthranilic acids are fundamental building blocks in quinazoline (B50416) chemistry. For the target compound, 4,5-diethoxyanthranilic acid would be the essential precursor. A common and efficient one-pot synthesis involves the reaction of an anthranilic acid derivative with potassium cyanate to form a corresponding urea derivative. researchgate.net This intermediate then undergoes cyclization with a base like sodium hydroxide, followed by acidification with hydrochloric acid to yield the final quinazoline-2,4-dione product in near-quantitative yields. researchgate.net
Another variation of this approach uses isatoic anhydrides, which are cyclic derivatives of anthranilic acids. Reaction of isatoic anhydride (B1165640) with various amines, followed by cyclization using a carbonylating agent like triphosgene, is an effective method for producing N-substituted quinazoline-2,4-diones. nih.gov
Multi-Component Reactions for Quinazoline Scaffold Assembly
Multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules like quinazolines in a single step, enhancing atom economy and reducing waste. Several MCRs have been developed for the quinazoline scaffold.
One such approach is the Ugi four-component reaction (Ugi-4CR), which can be used to rapidly generate diverse polycyclic quinazolinones. nih.gov Other notable MCRs include the palladium-catalyzed three-component synthesis and metal-free four-component procedures that utilize simple starting materials like anilines, aldehydes, and a nitrogen source such as ammonium (B1175870) iodide to construct the quinazoline ring. nih.govrsc.org These reactions proceed through a cascade of events, forming multiple bonds in one pot to quickly assemble the desired heterocyclic core. mdpi.com
Table 1: Overview of Classical Synthetic Routes for the Quinazoline-2,4-dione Core To view the data, click on the table headers to sort or use the search bar to filter.
| Method | Key Precursors | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | Aniline derivatives, o-halo benzoates | Isocyanates, Potassium cyanate, Ureas | researchgate.net, organic-chemistry.org |
| CDI-Mediated Synthesis | o-Aminobenzamides | 1,1'-Carbonyldiimidazole (CDI) | researchgate.net, acs.org |
| Ring-Closure from Anthranilic Acid | Anthranilic acids, Isatoic anhydrides | Potassium cyanate/NaOH; Amines/Triphosgene | researchgate.net, nih.gov |
| Multi-Component Reactions | Anilines, Aldehydes, Isatoic anhydride | Ammonium iodide; Ugi reaction conditions | nih.gov, rsc.org |
Modern and Sustainable Synthetic Innovations for this compound
In recent years, the principles of green chemistry have driven the development of more environmentally friendly synthetic methods. These innovations aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. The synthesis of the 6,7-dimethoxy analogue, a key intermediate for several important medicines, has been a particular focus of such green approaches, with the methodologies being directly applicable to the 6,7-diethoxy derivative. researchgate.netresearchgate.net
Green Chemistry Principles Applied to Synthesis
The application of green chemistry to the synthesis of the quinazoline-2,4-dione scaffold has led to several novel and sustainable protocols.
Solvent-Free Conditions: A significant advancement is the development of solvent-free reactions. One method utilizes supercritical carbon dioxide (scCO2) as both a reactant and a solvent, with a catalytic amount of a base, to produce 1H-quinazoline-2,4-diones. researchgate.net Other solvent-free approaches include using guanidines as catalysts for the chemical fixation of carbon dioxide with 2-aminobenzonitriles or employing microwave irradiation without any solvent or catalyst. nih.govresearchgate.net Montmorillonite K-10 clay has also been used as an efficient and reusable catalyst in solvent-free syntheses. slideshare.net
Aqueous Media: Water, being a benign and abundant solvent, is an ideal medium for green synthesis. Efficient one-pot syntheses of quinazoline-2,4(1H,3H)-diones have been developed that proceed at room temperature in water. researchgate.net Another strategy involves the reaction of 2-aminobenzonitriles with carbon dioxide in water, which can be catalyzed by functionalized materials like amine-functionalized MCM-41, providing high yields of the desired product. researchgate.netresearchgate.net Surfactant-mediated MCRs in water also present an eco-friendly route to these heterocycles. ej-chem.org
Biodegradable Solvents and Catalysts: The use of biodegradable solvents and catalysts is another cornerstone of green synthetic chemistry. Bio-based solvents like ethyl lactate (B86563) and gluconic acid aqueous solutions have been employed for the synthesis of quinazoline derivatives. openmedicinalchemistryjournal.com Ionic liquids (ILs) have emerged as eco-friendly solvents and catalysts for these reactions, sometimes in combination with water. openmedicinalchemistryjournal.comrsc.org Furthermore, deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been utilized in conjunction with microwave synthesis to provide green reaction pathways. researchgate.net
Table 2: Green Synthetic Approaches for the Quinazoline-2,4-dione Core To view the data, click on the table headers to sort or use the search bar to filter.
| Green Principle | Methodology | Key Features | Reference |
|---|---|---|---|
| Solvent-Free | Reaction in supercritical CO2 | scCO2 as reactant and solvent | researchgate.net |
| Solvent-Free | Microwave-assisted synthesis | No solvent or catalyst | nih.gov |
| Aqueous Media | One-pot synthesis in water | Room temperature, near-quantitative yields | researchgate.net |
| Aqueous Media | Reaction with CO2 in water | Use of recyclable heterogeneous catalysts | researchgate.net |
| Biodegradable Solvents | Synthesis in Ionic Liquids (ILs) | ILs as eco-friendly solvents and catalysts | rsc.org |
| Biodegradable Solvents | Microwave synthesis in Deep Eutectic Solvents (DES) | Use of choline chloride:urea | researchgate.net |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
The construction of the quinazoline scaffold, including quinazoline-2,4-diones, has been significantly advanced by transition-metal-catalyzed reactions, which offer mild conditions and broad functional group tolerance. nih.gov Catalysts based on palladium (Pd) and copper (Cu) are prominently featured in the literature for forming the core heterocyclic system.
Palladium-catalyzed reactions, such as the Sonogashira-Hagihara and Suzuki-Miyaura cross-couplings, serve as foundational steps in multi-step sequences to build the quinazolinedione ring system. beilstein-journals.org For instance, a strategy can involve the coupling of appropriately substituted aryl halides and alkynes, followed by an acid-mediated cycloisomerization to yield the final benzo[f]quinazoline-1,3(2H,4H)-dione product. beilstein-journals.org
Other earth-abundant transition metals like manganese (Mn) and iron (Fe) have also emerged as effective catalysts. nih.govmdpi.com For example, Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides provides a direct route to 2-substituted quinazolines. mdpi.com FeBr₂ has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. mdpi.com
| Catalyst System | Reaction Type | Key Reactants | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ / NaOH | Suzuki-Miyaura Coupling | Aryl Halide, Boronic Acid | beilstein-journals.org |
| CuI / K₃PO₄ | Tandem Cyclization | 1-(2-bromophenyl)-methanamine, Amidine | mdpi.com |
| Mn(I) Complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl Alcohol, Primary Amide | mdpi.com |
| FeBr₂ | Aerobic Oxidation/Cyclization | 2-Aminobenzylamine, Amine | mdpi.com |
Organocatalytic Methodologies for Asymmetric Synthesis
Organocatalysis presents a metal-free alternative for the synthesis of quinazolinone scaffolds, aligning with the principles of green chemistry. frontiersin.orgdntb.gov.ua These methods often utilize small organic molecules to catalyze reactions, avoiding the cost and potential toxicity associated with transition metals.
One notable organocatalytic approach involves the one-pot synthesis of quinazolin-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), using 4-dimethylaminopyridine (B28879) (DMAP) as the base catalyst. nih.gov This reaction can proceed efficiently under either microwave irradiation or extended stirring at room temperature. nih.gov The reaction tolerates various substituents on the 2-aminobenzamide (B116534) ring; electron-donating groups like methoxy (B1213986) tend to increase yields due to the enhanced nucleophilicity of the amino group, while electron-withdrawing groups can lead to lower yields. nih.gov
While numerous organocatalytic methods exist for the synthesis of the quinazolinedione core, the development of asymmetric methodologies specifically targeting chiral analogues of this compound is a more specialized area. The existing literature primarily focuses on the achiral synthesis of the core structure. However, the principles of organocatalysis could theoretically be extended to asymmetric variants by employing chiral catalysts to introduce stereocenters during the formation of substituted quinazolinedione analogues.
Microwave and Ultrasonic-Assisted Synthesis Enhancements
The application of non-conventional energy sources, such as microwave irradiation and ultrasound, has been shown to significantly enhance the efficiency of quinazolinedione synthesis. These techniques often lead to dramatically reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating methods. ijsrch.comnih.gov
Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture. An efficient method for preparing 2,4(1H,3H)-quinazolinediones involves the reaction of a substituted methyl anthranilate with various isocyanates in a DMSO/H₂O mixture under microwave irradiation. nih.govresearchgate.net This catalyst- and base-free method is suitable for creating a library of diverse quinazolinediones with good yields and high purity. nih.gov The Niementowski synthesis, a key reaction for forming the quinazolin-4(3H)-one core from aminobenzamides and formamide, has also been highly accelerated using microwave heating. nih.gov
Ultrasonic-assisted synthesis (UAS) utilizes acoustic cavitation to enhance mass transfer and activate chemical bonds, often allowing reactions to proceed at ambient temperature and pressure. ijsrch.comrsc.org Ultrasound has been successfully applied to the synthesis of quinazolinones from o-aminobenzamides and aldehydes, achieving moderate to excellent yields in as little as 15 minutes without a metal catalyst. rsc.org Similarly, Cu-catalyzed cross-coupling reactions for the synthesis of 4-tosyl quinazolines have been expedited under ultrasonic conditions, reducing reaction times and increasing product efficiency. nih.gov
| Technique | Reaction | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Methyl Anthranilate + Isocyanate | Reduced reaction time, catalyst-free, high purity | nih.gov |
| Ultrasonic Irradiation | o-Aminobenzamide + Aldehyde | Fast (15 min), ambient temperature, metal-free | rsc.org |
| Ultrasonic Irradiation | Cu-catalyzed Cross-Coupling | Reduced time, increased efficiency | nih.gov |
Flow Chemistry Systems for Continuous Production and Scalability
Flow chemistry offers a powerful platform for the continuous and scalable production of chemical compounds, providing advantages in safety, process control, and efficiency over traditional batch synthesis. The synthesis of quinazoline-2,4-(1H,3H)-diones has been successfully adapted to a continuous-flow microreactor system. researchgate.netresearchgate.net
In one such system, carbon dioxide (CO₂) is utilized as a C1 source for the synthesis of quinazoline-2,4-(1H,3H)-diones from 2-aminobenzonitrile (B23959) derivatives. researchgate.net The process employs an ionic liquid, [HDBU][TFE], which acts as both a CO₂ capture agent and a catalyst for the reaction. By implementing a gas-liquid laminar flow microreactor, the mass transfer between the gaseous CO₂ and the liquid phase is significantly enhanced. This integrated system allows for the simultaneous capture and fixation of CO₂ into the desired quinazolinedione product in a continuous manner, demonstrating a scalable and environmentally conscious manufacturing approach. researchgate.netresearchgate.net
Derivatization and Functionalization Strategies for this compound Analogues
N-Alkylation and N-Acylation Reactions at the Quinazoline Nitrogen Atoms
The nitrogen atoms at the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione ring are key sites for derivatization, allowing for the introduction of a wide variety of substituents to modulate the compound's properties.
N-Alkylation is a common and straightforward functionalization reaction. Studies on the closely related 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione have demonstrated that the scaffold can be readily converted into N,N'-dialkylamine derivatives using appropriate chloroalkylamines. ptfarm.pl The reaction typically proceeds in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net For selective N-1 alkylation, a strategy involving the use of an N-3 benzoyl-protected quinazolinedione can be employed to direct the alkylating agent to the desired position. researchgate.net Another method for N-methylation involves treating the N-H quinazolinedione with methyl iodide in the presence of a base like tetramethylguanidine. mdpi.com
N-Acylation introduces an acyl group onto the nitrogen atoms, another important transformation. While specific examples for this compound are not prevalent, the general principles of N-acylation are well-established. researchgate.netnih.gov Reagents such as acyl chlorides or acid anhydrides are typically used in the presence of a base. N-acyltriazinediones have been reported as novel acylating reagents that react with amines in the absence of a base to form amides in good yields, a methodology that could be adapted for the N-acylation of the quinazolinedione core. nih.gov
| Starting Material | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | Chloroalkylamines | Base (e.g., K₂CO₃) | N,N'-Dialkylamine derivatives | ptfarm.pl |
| Quinazoline-2,4(1H,3H)-dione | Ethyl Chloroacetate | K₂CO₃, DMF, RT | N-alkylated ester | nih.gov |
| 3-Phenylethyl-1H-quinazoline-2,4-dione | Methyl Iodide | Tetramethylguanidine, CHCl₃ | N-1 Methylated derivative | mdpi.com |
Substitution Reactions at the Ethoxy Groups (e.g., cleavage, replacement)
The two ethoxy groups on the benzene (B151609) ring of this compound are relatively stable ether linkages. However, they can be cleaved under specific, often harsh, conditions to yield the corresponding dihydroxy derivative, 6,7-dihydroxyquinazoline-2,4(1H,3H)-dione. This transformation is a key step for further functionalization at these positions.
Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com Strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for this purpose. libretexts.org The reaction mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a better leaving group (ethanol). masterorganicchemistry.comyoutube.com A nucleophile, such as Br⁻ or I⁻, then attacks the ethyl carbon in an SN2 reaction, displacing the protonated quinazolinedione oxygen and forming ethyl bromide or ethyl iodide as a byproduct. libretexts.org Due to the stability of the aryl C-O bond, cleavage occurs at the ethyl-oxygen bond. Complete cleavage of both ethoxy groups would require forcing conditions, such as heating with excess strong acid.
While less common for aryl ethers, cleavage can also be achieved with strongly basic agents like organolithium compounds. wikipedia.org However, acidic cleavage is the more standard method for this type of transformation. The resulting dihydroxy compound can then serve as a precursor for introducing new functionalities through reactions such as O-alkylation or O-acylation.
Halogenation and Subsequent Cross-Coupling Reactions at the Quinazoline Ring
Functionalization of the quinazoline core often begins with halogenation, which installs a reactive handle for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. While direct halogenation of this compound is not extensively detailed, analogous transformations on related quinazolinedione systems suggest that electrophilic aromatic substitution would likely occur at the C-5 or C-8 positions, the most activated sites on the benzene portion of the ring.
More commonly, halogenated quinazolinediones are synthesized from appropriately substituted anthranilic acid precursors. For instance, bromoanthranilic acids can be cyclized to form brominated quinazolinedione intermediates. nih.gov These halogenated derivatives are pivotal substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which allow for the introduction of a wide array of substituents.
The Suzuki cross-coupling reaction is particularly prevalent for modifying the quinazoline skeleton. This reaction typically involves the coupling of a halo-quinazoline with an aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst, a base, and a suitable solvent system. For example, brominated quinazoline derivatives have been successfully coupled with various boronic esters to create novel analogues. nih.govmdpi.com Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. mdpi.com
Table 1: Representative Conditions for Suzuki Cross-Coupling on Halogenated Quinazoline Scaffolds
| Parameter | Condition | Reference |
|---|---|---|
| Halide Substrate | Bromo-quinazoline derivative | nih.govmdpi.com |
| Coupling Partner | Aryl/Heteroaryl boronic acid or pinacol (B44631) ester | mdpi.com |
| Catalyst | Pd(dppf)Cl₂ (Palladium(II)dichloride-[1,1'-bis(diphenylphosphino)ferrocene]) | mdpi.com |
| Base | Na₂CO₃ (Sodium Carbonate) | mdpi.com |
| Solvent | Toluene-H₂O mixture | mdpi.com |
| Temperature | 115 °C | mdpi.com |
This table presents a generalized set of conditions based on reactions with related quinazoline structures. Specific conditions for this compound may require further optimization.
Introduction of Diverse Heterocyclic and Aromatic Moieties
Beyond the cross-coupling reactions at the carbocyclic ring, the nitrogen atoms at positions 1 and 3 of the this compound ring are key sites for introducing structural diversity. Alkylation and arylation at these positions can significantly modify the compound's properties.
N-alkylation is commonly achieved by treating the quinazolinedione with an alkyl halide in the presence of a base. For the related 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, reactions with various chloroalkylamines in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to introduce N,N'-dialkylamine derivatives. ptfarm.pl This methodology is directly applicable to the diethoxy analogue for attaching amine-containing side chains.
The introduction of aromatic and heterocyclic moieties at the N-3 position can be accomplished through annulation reactions. For example, substituted anthranilic esters can react with N-pyridyl ureas to form 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones. nih.gov This catalyst-free method involves the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield the final product with moderate to good yields. nih.gov This approach allows for the incorporation of various pyridyl and quinolinyl groups. nih.govmdpi.com
Table 2: Methods for Introducing Substituents onto the Quinazoline-2,4-dione Core
| Position of Substitution | Type of Moiety Introduced | Method | Reagents | Reference |
|---|---|---|---|---|
| N-1, N-3 | Alkylamine | N-Alkylation | Chloroalkylamine, K₂CO₃, DBU | ptfarm.pl |
| N-3 | Pyridyl, Quinolinyl | Annulation/Cyclocondensation | Substituted anthranilic ester, N-pyridyl urea | nih.gov |
Process Optimization and Scale-Up Considerations for Efficient Production of this compound
The efficient and sustainable production of this compound is critical, as it is a key building block for pharmaceuticals. ncats.io Process optimization focuses on improving reaction yields, minimizing waste, reducing costs, and ensuring safety and scalability. Key strategies often draw from the principles of green chemistry.
Several synthetic routes to the quinazoline-2,4(1H,3H)-dione core have been developed, including the cyclization of 2-aminobenzonitriles with carbon dioxide or the carbonylation and cyclization of anthranilamides. researchgate.net For large-scale synthesis, eco-efficient methods are highly desirable. One such approach involves carrying out reactions in water, which minimizes the use of volatile organic solvents. Following the reaction, the desired product can often be isolated by simple filtration, significantly reducing the complexity of purification and waste generation. researchgate.net The development of one-pot, multi-component reactions is another strategy to increase efficiency by reducing the number of intermediate isolation steps.
The choice of catalyst is also a critical factor in process optimization. For reactions involving CO₂, the use of heterogeneous and recyclable catalysts, such as amine-functionalized mesoporous silica (B1680970) (MCM-41), has been shown to be effective for the synthesis of the related 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. researchgate.net Such catalysts can be recovered and reused for several cycles without a significant loss of activity, which is a major advantage for industrial-scale production. researchgate.net
When scaling up a synthesis from the laboratory to a pilot plant or industrial scale, several factors must be carefully considered. These include heat transfer, mass transfer, reaction kinetics, and safety protocols. A process that works well on a small scale may require significant modification for safe and efficient large-scale production. For instance, a reaction scaled up to 1 kg of starting material has been reported for a quinazolinedione synthesis, demonstrating the feasibility of establishing green and industrially applicable production methods. researchgate.net
| Scalability | Ensure consistent performance and safety at larger scales. | Adapt reaction conditions to manage heat/mass transfer; establish robust purification methods. | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 6,7 Diethoxyquinazoline 2,4 1h,3h Dione Analogues
Systematic Exploration of Substituent Effects on Biological Activity
Impact of Modifications at the 6,7-Diethoxy Positions (e.g., chain length, heteroatoms)
The nature of the substituents at the 6 and 7 positions of the quinazoline (B50416) ring is a critical determinant of biological activity. In a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives evaluated as α1-adrenoceptor antagonists, the 6,7-dimethoxy substitution was a key feature for high affinity. nih.gov While not the dione (B5365651), this highlights the importance of alkoxy groups at these positions for receptor binding.
Research on related quinoline (B57606) structures, which share the fused benzene (B151609) ring system, further underscores the importance of the 6,7-substituents. For instance, in a series of 4-anilinoquinoline-3-carbonitriles designed as irreversible inhibitors of EGFR and HER-2 kinases, the 6,7-positions were modified to attach Michael acceptors. nih.gov This indicates that these positions are amenable to the introduction of reactive groups that can form covalent bonds with target enzymes, and that water-solubilizing substituents at these positions can enhance biological properties. nih.gov The general principle is that modifying the size, length, and polarity of the groups at these positions allows for fine-tuning of the molecule's interaction with the target's binding pocket.
Interactive Table: Effect of 6,7-Position Modifications on Biological Activity (Illustrative data based on general principles from related scaffolds)
| Compound Series | 6,7-Substituents | Modification Type | Observed Impact on Activity | Reference Scaffold |
| A | 6,7-Dimethoxy | Baseline | High affinity for α1-adrenoceptors | Quinazoline nih.gov |
| B | 6-Butynamide, 7-Methoxy | Introduction of Michael Acceptor | Irreversible inhibition of EGFR/HER-2 | Quinoline nih.gov |
| C | 6-Crotonamide, 7-Methoxy | Introduction of Michael Acceptor | Irreversible inhibition of EGFR/HER-2 | Quinoline nih.gov |
| D | 6,7-Diethoxy | Baseline | Starting point for optimization | Quinazoline-dione |
Derivatizations at the N1 and N3 Positions of the Quinazoline Core (e.g., alkyl, aryl, acyl groups)
The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core are frequent sites for derivatization to explore new chemical space and modulate biological activity. Studies have shown that introducing various substituents at these positions can significantly impact potency and selectivity.
For example, the synthesis of novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties led to the identification of potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov The introduction of these basic groups was a key design element for achieving this activity. nih.gov Another study focused on synthesizing 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives with heterocyclic moieties like triazole, oxadiazole, and thiadiazole. nih.gov These modifications at the N1 and N3 positions were found to be essential for the observed antimicrobial activities against various bacterial strains. nih.gov The nature of the heterocyclic ring and the linker connecting it to the quinazoline core were both shown to influence the spectrum and potency of activity. nih.gov
Interactive Table: SAR of N1 and N3 Position Derivatizations
| Compound Series | N1/N3 Substituent | Biological Target/Activity | Key Finding | Reference |
| Guanidine Derivatives | Guanidine or 5-amino-1,2,4-triazole | NHE-1 Inhibition | Conformationally rigid guanidine "mimic" was favorable for activity. | nih.gov |
| Heterocyclic Derivatives | (5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl | Antimicrobial | Substitution at both N1 and N3 with heterocyclic moieties was essential for activity. | nih.gov |
| Heterocyclic Derivatives | (5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl | Antimicrobial | Oxadiazole and thiadiazole moieties conferred activity against specific bacterial and fungal strains. | nih.gov |
Effects of Introducing Functional Groups onto the Quinazoline Ring System (e.g., halogens, hydroxyl, amino groups)
The introduction of functional groups onto the aromatic part (positions 5, 6, 7, and 8) of the quinazoline ring system is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability, thereby affecting biological activity.
Bioisosteric Replacements within the 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione Scaffold
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.netnih.gov Within the quinazoline-dione scaffold, this can involve replacing the oxygen atoms of the ethoxy groups, the carbonyl oxygens, or even parts of the ring system itself.
Stereochemical Influences on Molecular Recognition and Biological Activity
The introduction of chiral centers into analogues of this compound can have profound effects on their interaction with biological targets, which are themselves chiral. While specific studies focusing on the stereochemistry of this compound itself are not prevalent, the principle is well-established in related heterocyclic systems. For example, in the design of PARP-1/2 inhibitors, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a chiral 3-amino pyrrolidine (B122466) moiety were synthesized. rsc.org The stereochemistry of this substituent would be critical for establishing the precise hydrogen bonding and van der Waals interactions within the enzyme's active site. The co-crystal structure of one such compound with PARP-1 revealed a unique binding mode that is inherently dependent on the three-dimensional arrangement of the atoms. rsc.org This underscores the importance of controlling stereochemistry during synthesis to ensure optimal target engagement and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijprajournal.comfrontiersin.org This method is widely used to predict the activity of new compounds and to guide the design of more potent analogues. nih.govfrontiersin.org
Several QSAR studies have been performed on various series of quinazoline and quinazolinone derivatives, providing insights that are applicable to the this compound series. For example, a QSAR study on 2,4-diamino-6,7-dimethoxyquinazoline derivatives as α1-adrenoceptor antagonists successfully developed predictive models. nih.gov The theoretical descriptors used in the model highlighted the key features for receptor binding, including electrostatic interactions and short-range attractive and repulsive forces. nih.gov Similarly, 3D-QSAR models have been constructed for quinazolinone derivatives containing hydrazone units to guide the future design of antitumor agents. rsc.org These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, providing a rational basis for further structural modifications. frontiersin.org Such models, if developed for a series of this compound analogues, could elucidate the key molecular properties (e.g., specific topological indices, electronic properties, or steric parameters) that govern their biological activity. ijprajournal.com
Selection and Calculation of Relevant Molecular Descriptors (e.g., topological, electronic, steric)
The initial and most critical step in any QSAR study is the selection and calculation of molecular descriptors that can numerically represent the structural features of the this compound analogues. These descriptors are broadly categorized into topological, electronic, and steric parameters, each providing a different perspective on the molecule's properties.
Electronic Descriptors: These descriptors are crucial for understanding the interactions of the analogues with their biological targets, which are often governed by electrostatic forces. Quantum chemical calculations, frequently employing Density Functional Theory (DFT), are used to determine parameters such as:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are indicative of the molecule's ability to donate or accept electrons, respectively.
Dipole moment: This describes the polarity of the molecule, which influences its solubility and ability to cross biological membranes.
Partial atomic charges: These reveal the distribution of electrons within the molecule, highlighting potential sites for electrostatic interactions with a receptor.
Steric Descriptors: The three-dimensional shape and size of a molecule are critical for its binding to a specific receptor pocket. Steric descriptors quantify these properties. Examples include:
Molar Refractivity (MR): This descriptor accounts for the volume of the molecule and its polarizability.
Verloop Steric Parameters: These provide a more detailed description of the dimensions of substituents.
Ovality: This parameter describes the deviation of the molecular shape from a perfect sphere.
The selection of descriptors is often guided by the biological endpoint being studied. For instance, in the context of anticancer activity of quinazoline derivatives, descriptors related to charge distribution and molecular shape have been found to be significant.
Below is an illustrative table of molecular descriptors that could be calculated for a series of hypothetical this compound analogues.
| Compound ID | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Analogue 1 | 278.28 | 2.1 | -6.54 | -1.23 | 3.45 |
| Analogue 2 | 292.31 | 2.5 | -6.61 | -1.19 | 3.62 |
| Analogue 3 | 306.34 | 2.9 | -6.68 | -1.15 | 3.79 |
| Analogue 4 | 320.37 | 3.3 | -6.75 | -1.11 | 3.96 |
| Analogue 5 | 334.40 | 3.7 | -6.82 | -1.07 | 4.13 |
Statistical Model Development and Validation (e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning)
Once the molecular descriptors have been calculated, the next step is to develop a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).
Multiple Linear Regression (MLR): MLR is a commonly used statistical technique to establish a linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). The goal is to generate an equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the descriptors. The quality of the MLR model is assessed using statistical parameters like the correlation coefficient (R²), adjusted R², and the Fisher statistic (F-value).
Partial Least Squares (PLS): When the number of descriptors is large or when there is multicollinearity among them, PLS is a more robust method than MLR. PLS reduces the large number of descriptors to a smaller set of orthogonal principal components that capture the maximum variance in both the descriptors and the biological activity.
Machine Learning: In recent years, machine learning algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships. Methods such as:
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate data points.
Extreme Gradient Boosting (XGBoost): An efficient and scalable implementation of gradient boosting.
Model Validation: A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. This is typically achieved by:
Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) or leave-n-out (LNO), are used to assess the model's internal consistency. The cross-validated correlation coefficient (Q²) is a key metric.
External Validation: The dataset is split into a training set for model development and a test set for external validation. The model's ability to predict the activity of the compounds in the test set is evaluated using parameters like the predictive R² (pred_R²).
A representative QSAR model for a series of quinazoline analogues might look like the following MLR equation:
pIC₅₀ = 0.85(LogP) - 0.23(HOMO) + 0.15(MR) + 2.54 n = 25, R² = 0.91, Q² = 0.85, F = 45.6
Interpretation of QSAR Models for Mechanistic Insights and Predictive Capabilities
The interpretation of a validated QSAR model provides valuable insights into the mechanism of action of this compound analogues and guides the design of new, more potent compounds.
Mechanistic Insights: The descriptors included in the final QSAR model highlight the key structural features that govern biological activity. For example:
A positive coefficient for LogP would suggest that increasing the lipophilicity of the analogues enhances their activity, possibly by improving membrane permeability.
A negative coefficient for HOMO energy might indicate that a lower tendency to donate electrons is favorable for activity.
The presence of steric descriptors can help to map out the size and shape constraints of the receptor's binding pocket.
For instance, QSAR studies on quinazoline derivatives as tyrosine kinase inhibitors have shown that Estate Contribution descriptors, which relate to the electronic and topological state of atoms, are important for predicting activity.
Predictive Capabilities: A robust QSAR model serves as a powerful predictive tool. It can be used for the in silico screening of virtual libraries of novel this compound analogues, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. This significantly reduces the time and cost associated with drug discovery. The predictive power of a model is often assessed by its performance on an external test set of compounds that were not used in model development.
Pharmacophore Identification and Lead Optimization Strategies for this compound Analogues
Pharmacophore modeling is a powerful computational strategy that complements SAR and QSAR studies in the lead optimization process. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
For the this compound scaffold, a typical pharmacophore model would likely include:
Hydrogen Bond Acceptors (HBA): The two carbonyl oxygens of the quinazoline-2,4-dione core are strong hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The hydrogens at the N1 and N3 positions can act as hydrogen bond donors.
Aromatic Ring: The benzene ring of the quinazoline core provides a hydrophobic region for π-π stacking or hydrophobic interactions.
Hydrophobic Features: The ethoxy groups at positions 6 and 7 would contribute to a hydrophobic region in the molecule.
Once a pharmacophore model is developed based on a set of active analogues, it can be used as a 3D query to screen large compound databases to identify novel scaffolds that fit the pharmacophoric features.
Lead Optimization Strategies: The insights gained from SAR, QSAR, and pharmacophore modeling can be integrated into a cohesive lead optimization strategy for this compound analogues. This may involve:
Substituent Modification: Based on the QSAR model, substituents on the quinazoline core can be systematically modified to enhance properties like lipophilicity, electronic character, or steric bulk. For example, if a QSAR model indicates that electron-withdrawing groups at a certain position are beneficial, various such groups can be synthesized and tested.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity while maintaining or improving potency.
Scaffold Hopping: Using the pharmacophore model, entirely new core structures (scaffolds) that present the key interacting features in the correct 3D orientation can be designed and synthesized.
The following table outlines a hypothetical lead optimization strategy based on QSAR and pharmacophore insights.
| Lead Compound | Optimization Strategy | Rationale from QSAR/Pharmacophore | Resulting Analogue |
| This compound | Introduce a substituted phenyl ring at N3 | Increase hydrophobic interactions and explore additional binding pockets. | 3-(4-chlorophenyl)-6,7-diethoxyquinazoline-2,4(1H,3H)-dione |
| This compound | Replace one ethoxy group with a morpholino group | Improve aqueous solubility and introduce an additional HBA. | 6-ethoxy-7-morpholinoquinazoline-2,4(1H,3H)-dione |
| This compound | Bioisosteric replacement of the dione with a thione-oxo derivative | Modulate electronic properties and hydrogen bonding capacity. | 6,7-Diethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
Through these iterative cycles of design, synthesis, and biological evaluation, guided by computational models, the properties of lead compounds like this compound can be systematically optimized to develop potent and selective drug candidates.
Pharmacological and Mechanistic Investigations of 6,7 Diethoxyquinazoline 2,4 1h,3h Dione
In Vitro Biological Activity Profiling
The biological activities of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione and its derivatives have been explored through a variety of in vitro assays, revealing a range of enzymatic and cellular effects.
Derivatives of the quinazoline-2,4(1H,3H)-dione structure have been identified as potent inhibitors of several key enzyme families.
Kinases : The most significant activity has been observed in the inhibition of tyrosine kinases. A closely related analogue, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, has demonstrated exceptionally potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org This compound was reported to have an IC50 value of 0.006 nM, making it one of the most powerful EGFR inhibitors identified. acs.org Other derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been developed as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinases, showing IC50 values in the nanomolar range. nih.gov
DNA Topoisomerases : The quinazoline-2,4(1H,3H)-dione scaffold has been investigated for its potential to inhibit bacterial DNA gyrase and DNA topoisomerase IV. nih.govuiowa.edudocumentsdelivered.com These studies suggest that the scaffold can act as a fluoroquinolone-like inhibitor, presenting a pathway to develop new antimicrobial agents. nih.govuiowa.edu Furthermore, certain triazoloquinazolines have been evaluated as intercalative inhibitors of human topoisomerase II. nih.gov
Phosphodiesterases (PDE) : Various studies have reported that analogues of quinazoline-2,4(1H,3H)-dione exhibit a wide array of biological activities, including the inhibition of phosphodiesterase (PDE) 4. nih.gov
Table 1: Kinase Inhibition by a 6,7-Diethoxyquinazoline Derivative
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR Tyrosine Kinase | 0.006 |
While the related compound 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione serves as a key intermediate in the synthesis of alpha-adrenergic receptor antagonists like Prazosin and Doxazosin, which target G protein-coupled receptors (GPCRs), direct receptor binding and modulation data for this compound itself are not extensively detailed in the available scientific literature. ncats.io The broad therapeutic applications of nuclear receptor modulators have spurred drug discovery, but specific interactions of this compound with nuclear receptors or ion channels have not been a primary focus of published research. nih.gov
The therapeutic potential of the 6,7-disubstituted quinazoline-2,4(1H,3H)-dione scaffold has been assessed in various cell-based functional assays.
Antiproliferative Activity : Synthetic derivatives of quinazoline-2,4(1H,3H)-dione have shown significant antiproliferative effects. For instance, 3-substituted derivatives demonstrated potent cytotoxic activity against HCT-116 colorectal cancer cells. nih.gov In another study, derivatives of the related 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione were tested for their cytotoxic properties against K562 (leukemia) and HeLa (cervix carcinoma) cell lines. ptfarm.pl
Anti-inflammatory Activity : The quinazoline (B50416) skeleton is a well-established pharmacophore associated with anti-inflammatory properties. ptfarm.plnih.govresearchgate.net Specific derivatives have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating the scaffold's potential in developing anti-inflammatory agents. nih.gov
Antiviral Activity : Research into 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives has revealed potent antiviral activity against the Hepatitis C virus (HCV). nih.govmdpi.com These compounds are believed to act as metal ion chelators that target the NS5B polymerase, an essential enzyme for viral replication. nih.govmdpi.com Certain derivatives showed EC50 values significantly lower than the reference drug, ribavirin. nih.govmdpi.com Additionally, other quinazolinone compounds have been tested for activity against the Influenza A virus. mdpi.com
Antimicrobial Activity : The antimicrobial potential of this chemical family has been explored, though with varied results. Derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione were tested against several microbial species, including Staphylococcus aureus, Escherichia coli, Stenotrophomonas maltophilia, and Candida albicans, but did not exhibit significant growth inhibition. ptfarm.pl However, other studies on different quinazoline-2,4(1H,3H)-dione derivatives have reported moderate antimicrobial activities against various Gram-positive and Gram-negative bacteria. nih.govdntb.gov.ua
Table 2: Profile of Cell-Based Activities for Quinazoline-2,4(1H,3H)-dione Derivatives
| Activity Type | Target/Cell Line | Observation | Reference(s) |
|---|---|---|---|
| Antiproliferative | HCT-116 (colorectal cancer) | Potent cytotoxicity | nih.gov |
| Antiproliferative | K562 (leukemia), HeLa (cervical cancer) | Cytotoxic properties evaluated | ptfarm.pl |
| Antiviral | Hepatitis C Virus (HCV) 1b replicon | Inhibition of viral replication (EC50 < 10 µM for lead compounds) | nih.govmdpi.com |
| Antimicrobial | S. aureus, E. coli, S. maltophilia, C. albicans | No significant inhibition by 6,7-dimethoxy derivatives | ptfarm.pl |
| Antimicrobial | Various Gram-positive and Gram-negative bacteria | Moderate activity observed for other derivatives | nih.govdntb.gov.ua |
Specific details regarding the identification of this compound as a lead compound through large-scale high-throughput screening campaigns are not prominently documented in the reviewed literature. The development of many reported derivatives appears to stem from rational drug design based on the known biological activities of the broader quinazoline class.
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions of a compound is critical for its development as a therapeutic agent. Research has focused on identifying the specific proteins that derivatives of this compound interact with.
The primary molecular targets identified for this class of compounds are enzymes, particularly those involved in cell signaling and replication.
Validated Molecular Targets :
Tyrosine Kinases : As previously noted, EGFR is a high-affinity target for 4-(3-bromoanilino)-6,7-diethoxyquinazoline. acs.org The validation of this interaction is supported by potent enzymatic inhibition data. Similarly, c-Met and VEGFR-2 have been confirmed as targets for other 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov
DNA Topoisomerases : Both bacterial (Gyrase, Topoisomerase IV) and human (Topoisomerase II) topoisomerases are recognized targets, with derivatives designed to inhibit their catalytic activity. nih.govuiowa.edunih.gov
HCV NS5B Polymerase : For antiviral applications, the viral RNA polymerase NS5B has been identified as a key target for 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, which are proposed to chelate magnesium ions in the enzyme's active site. nih.govmdpi.com
The identification of off-targets is an ongoing aspect of drug development. Given the potent activity of this scaffold against kinases, which share structural similarities in their ATP-binding sites, comprehensive profiling is necessary to determine the selectivity and potential for off-target effects on other kinases.
Characterization of Downstream Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt, NF-κB pathways)
No studies were found that investigated the modulatory effects of this compound on key downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase/Akt (PI3K/Akt), or Nuclear Factor-kappa B (NF-κB) cascades. While other quinazoline derivatives have been analyzed for their impact on these pathways, this information cannot be extrapolated to the specific diethoxy compound. nih.gov
Investigation of Cellular Uptake, Intracellular Localization, and Organelle-Specific Effects
Details regarding the cellular pharmacokinetics of this compound, including its ability to enter cells, its localization within subcellular compartments, and any specific effects on organelles, are not documented in the available literature.
Autophagy Induction or Inhibition Studies
The effect of this compound on the cellular process of autophagy has not been investigated.
Preclinical Efficacy Studies in Non-Human Animal Models
Disease Model Selection and Evaluation of Therapeutic Efficacy (e.g., in vivo tumor models, inflammatory models, infectious disease models)
No in vivo studies using non-human animal models to assess the therapeutic efficacy of this compound in any disease context (e.g., oncology, inflammation, infectious disease) have been published.
Dose-Response Relationships and Efficacy Benchmarking in Non-Human Systems
Consequently, there is no information available on the dose-response relationships or the benchmarking of this compound's efficacy against standard treatments in animal models.
Pharmacokinetic and Metabolic Characterization in Non-Human Systems
Following a comprehensive review of publicly available scientific literature, no specific experimental data was found for the in vitro ADME, in vivo pharmacokinetic profiling, metabolic pathways, or cytochrome P450 interaction potential of this compound in non-human systems.
The subsequent sections outline the standard methodologies used to characterize the pharmacokinetic and metabolic properties of chemical compounds. However, it is important to note that the application of these methods to this compound and the resulting data are not available in the referenced literature.
In Vitro ADME Studies (e.g., Microsomal Stability, Hepatocyte Stability, Plasma Protein Binding, Permeability across Caco-2 monolayers)
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are fundamental in early drug discovery to predict the pharmacokinetic behavior of a compound in a living organism.
Microsomal Stability: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. A low clearance in this assay suggests that the compound is likely to have a longer half-life in vivo.
Hepatocyte Stability: Utilizing intact liver cells (hepatocytes), this assay provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes. It can offer a more accurate prediction of hepatic clearance in vivo compared to microsomal stability assays.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. Highly bound compounds generally have a lower volume of distribution and are less readily cleared. This is typically determined by methods such as equilibrium dialysis or ultrafiltration.
Permeability across Caco-2 Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. The permeability of a compound across a Caco-2 monolayer is a key indicator of its potential for oral absorption.
In Vivo Pharmacokinetic Profiling in Non-Human Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion)
In vivo pharmacokinetic studies in animal models such as rodents (mice, rats) and non-rodents (dogs, monkeys) are crucial for understanding how a compound behaves in a whole organism. Following administration of the compound, blood and tissue samples are collected at various time points to determine key pharmacokinetic parameters.
Absorption: This refers to the process by which a compound enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract.
Distribution: This describes the reversible transfer of a compound from the bloodstream to various tissues in the body.
Metabolism: This is the chemical modification of a compound by enzymes, primarily in the liver, to facilitate its excretion.
Excretion: This is the removal of the compound and its metabolites from the body, typically via urine or feces.
Identification of Major Metabolites and Characterization of Metabolic Pathways (non-human, in vitro and in vivo)
Identifying the metabolites of a compound is essential for understanding its clearance mechanisms and for assessing the potential for the formation of pharmacologically active or toxic byproducts. In vitro studies using liver microsomes or hepatocytes can provide initial insights into metabolic pathways. These findings are then confirmed and expanded upon through the analysis of samples from in vivo studies. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and quantifying metabolites.
Evaluation of Drug-Drug Interaction Potential via Cytochrome P450 Inhibition/Induction (in vitro, non-human)
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.
CYP Inhibition: A compound can inhibit the activity of a specific CYP enzyme, which can lead to an increase in the plasma concentration of other drugs metabolized by that enzyme, potentially causing adverse effects. In vitro assays using human liver microsomes and specific CYP probe substrates are used to determine the inhibitory potential (IC50 values) of a compound against major CYP isoforms.
CYP Induction: Conversely, a compound can induce the expression of a CYP enzyme, leading to faster metabolism and reduced efficacy of co-administered drugs. This is typically assessed in vitro using cultured human hepatocytes by measuring changes in mRNA levels or enzyme activity after exposure to the compound.
Computational Chemistry and Chemoinformatics Applications in the Study of 6,7 Diethoxyquinazoline 2,4 1h,3h Dione
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, such as 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione, to a macromolecular target, typically a protein.
Studies on various quinazoline (B50416) derivatives have demonstrated their ability to fit into the binding pockets of a range of protein targets. For instance, in the context of Janus kinase 2 (JAK2) inhibition, the quinazoline template of a lead compound, 5k, was found to occupy a hydrophobic region formed by amino acid residues such as Leu856, Leu855, Ala880, Leu932, and Gly935. A highly conserved hydrogen bond was observed between the 6-methoxy group of the quinazoline ring and the NH of Arg980. Furthermore, hydrophobic interactions were identified between a morpholine (B109124) moiety and a hydrophobic region formed by Leu855, Ala880, Tyr931, Val911, and Met929.
Similarly, in the design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, molecular docking studies of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives have been performed to understand their binding patterns within the VEGFR-2 active site. These studies are crucial for identifying the key intermolecular interactions—hydrogen bonds, hydrophobic interactions, and π-stacking—that govern the ligand-protein recognition process. For this compound, it can be inferred that the ethoxy groups at the 6 and 7 positions would likely engage in hydrophobic interactions within the target's binding pocket, while the quinazoline-2,4(1H,3H)-dione core offers potential hydrogen bond donors and acceptors.
Molecular docking simulations can predict the most stable binding pose of a ligand and provide a scoring function to estimate its binding affinity. For example, in a virtual screening study of 4,6,7-tri-substituted quinazoline derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, compounds were ranked based on their binding energy (ΔG). The results indicated that most of the tested compounds exhibited moderate to strong binding energies towards the EGFR target enzyme.
For this compound, docking studies against a specific protein target would predict its binding orientation and provide a quantitative estimate of its binding affinity. This information is invaluable for prioritizing compounds for further experimental testing and for guiding the design of more potent analogs. The slightly larger ethoxy groups compared to methoxy (B1213986) groups could influence the binding mode and affinity by creating more extensive hydrophobic contacts or by introducing steric hindrance, depending on the topology of the binding site.
| Interaction Type | Potential Interacting Residues (Example) |
| Hydrogen Bonding | Amide groups of the quinazoline ring with backbone or side-chain atoms of amino acids. |
| Hydrophobic Interactions | Ethoxy groups at C6 and C7 with nonpolar amino acid residues like Leucine, Valine, and Alanine. |
| π-stacking | The aromatic ring of the quinazoline scaffold with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.
MD simulations are instrumental in assessing the stability of a ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains bound in its predicted pose from docking and how the protein conformation might adapt to the ligand's presence. For instance, MD simulations have been used to evaluate the stability of protein-ligand interactions for quinazoline derivatives targeting Alzheimer's disease-related proteins. nih.gov Metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of different regions of the protein. nih.gov Such analyses for a this compound-protein complex would provide insights into the durability of the binding and any induced conformational changes.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A study focused on the discovery of PDE10A inhibitors utilized a papaverine-based pharmacophore model to design a library of 4-amino-6,7-dimethoxyquinazolines. This approach successfully led to the discovery of potent and selective inhibitors. nih.gov
Ligand-Based and Structure-Based Pharmacophore Generation
Pharmacophore modeling is a cornerstone of rational drug design that distills the essential steric and electronic features of a molecule required for biological activity. These models can be generated through two primary approaches: ligand-based and structure-based.
Ligand-Based Pharmacophore Generation: This method is employed when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their activity. For the quinazolinedione class of compounds, a ligand-based model might include features such as hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (from the carbonyl oxygens), and hydrophobic regions (from the fused benzene (B151609) ring and ethoxy groups). nih.gov By analyzing a series of active quinazolinedione derivatives, a consensus pharmacophore for a specific target can be developed, guiding the design of new analogs like this compound. researchgate.net
Structure-Based Pharmacophore Generation: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based pharmacophore can be created. This approach identifies key interaction points between the ligand and the protein's binding site. mdpi.comnih.gov For this compound, a hypothetical structure-based pharmacophore could be developed by docking the molecule into its target's active site. The resulting model would map the crucial hydrogen bonds, hydrophobic interactions, and aromatic stacking that stabilize the ligand-protein complex. This provides a more precise template for designing novel inhibitors with potentially higher affinity and selectivity. mdpi.com
A typical pharmacophore model is defined by a set of features, as illustrated in the table below.
| Feature Type | Potential Origin on this compound | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | N1-H, N3-H | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the target's active site. |
| Hydrogen Bond Acceptor (HBA) | C2=O, C4=O, Ethoxy oxygens | Forms hydrogen bonds with donor groups (e.g., amide N-H, hydroxyl O-H) in the target's active site. |
| Hydrophobic (HY) | Benzene ring, Ethyl groups | Engages in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. |
| Aromatic Ring (AR) | Fused benzene ring | Participates in π-π stacking or π-cation interactions with aromatic or charged residues. |
Application in Large-Scale Database Screening for Hit Identification and Prioritization
Once a validated pharmacophore model for the this compound scaffold is established, it can be used as a 3D query to search large chemical databases. nih.gov This process, known as virtual screening, allows for the rapid identification of diverse molecules that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity. researchgate.net
The screening workflow typically involves:
Database Preparation: Large compound libraries (e.g., ZINC, ASINEX, ChEMBL) containing millions of molecules are prepared by generating 3D conformations for each entry.
Pharmacophore Filtering: The database is screened against the pharmacophore model. Only molecules that can adopt a low-energy conformation matching the pharmacophore's features and spatial constraints are retained. nih.gov
Docking and Scoring: The filtered "hit" molecules are then subjected to molecular docking into the target's binding site to predict their binding orientation and affinity. researchgate.net Scoring functions are used to rank the compounds based on these predictions.
Hit Prioritization: The top-ranked compounds are visually inspected for favorable interactions and chemical feasibility before being selected for experimental testing.
This hierarchical approach efficiently narrows down vast chemical spaces to a manageable number of promising candidates, significantly accelerating the hit identification phase of drug discovery. researchgate.net
De Novo Drug Design and Scaffold Hopping Approaches Based on this compound
Beyond screening existing compounds, computational methods can be used to design entirely new molecules or modify existing scaffolds to improve properties.
De Novo Drug Design: This strategy involves building novel molecules piece by piece within the constraints of a target's binding site. Using the this compound as a starting fragment, algorithms can explore the unoccupied space of the active site, suggesting the addition of new functional groups that can form favorable interactions with the protein, thereby enhancing binding affinity.
Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping aims to identify new molecular cores that maintain the original compound's key pharmacophoric features but possess a different chemical structure. This is particularly useful for discovering compounds with novel intellectual property, improved pharmacokinetic profiles, or reduced off-target effects.
A key technique in this process is bioisosteric replacement, where a functional group in the parent molecule is exchanged for another group with similar physical or chemical properties. cambridgemedchemconsulting.com This can lead to significant changes in a molecule's biological activity, selectivity, and metabolic stability. nih.govpreprints.org For the this compound scaffold, several bioisosteric replacements could be explored computationally before synthesis.
| Original Group/Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |
| Quinazoline-2,4-dione Core | Thiazolidinedione, Imidazolidinedione | Maintain key hydrogen bonding features while altering scaffold geometry and physicochemical properties. |
| Benzene Ring | Pyridine, Thiophene | Modulate electronic properties, solubility, and potential for new vector interactions. cambridgemedchemconsulting.com |
| Ethoxy Group (-OCH2CH3) | Isopropoxy, Cyclopropoxy, Methoxyethoxy | Alter lipophilicity, metabolic stability, and steric bulk. |
| Carbonyl Group (C=O) | Sulfonyl (SO2), Thiocarbonyl (C=S) | Change hydrogen bonding capacity and electronic character. |
These computational strategies allow for the exploration of novel chemical space around the core this compound structure, guiding the synthesis of next-generation compounds with optimized characteristics. researchgate.net
In Silico ADME Prediction and Property Optimization
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. In silico models provide rapid predictions of these pharmacokinetic parameters, allowing for the optimization of lead compounds before costly synthesis and experimentation. nih.gov For this compound and its derivatives, various ADME properties can be calculated using web-based tools and specialized software. actascientific.com
Key predicted ADME properties for quinazolinone derivatives often include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.
Distribution: Blood-brain barrier (BBB) penetration is a crucial property, especially for CNS-targeted agents. researchgate.net Plasma protein binding (PPB) is also estimated as it affects the free concentration of the drug.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) helps identify potential drug-drug interactions and metabolic liabilities.
Excretion: Properties related to renal clearance can also be modeled.
The table below shows a hypothetical in silico ADME profile for this compound and two virtual analogs designed to improve specific properties.
| Compound | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted HIA (%) | Predicted BBB Permeation | Predicted CYP2D6 Inhibitor |
| This compound | 1.85 | 0.08 | High | Low | No |
| Analog 1 (6-ethoxy-7-methoxy) | 1.40 | 0.15 | High | Low | No |
| Analog 2 (6,7-di(2-hydroxyethoxy)) | 0.55 | 1.20 | Moderate | Low | No |
By analyzing these predictions, medicinal chemists can iteratively modify the structure of this compound to optimize its pharmacokinetic profile, for instance, by replacing an ethoxy group with a more polar equivalent to enhance solubility. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. nih.gov For this compound, these calculations can predict a range of fundamental properties.
Electronic Structure: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. beilstein-journals.org A smaller gap suggests the molecule is more polarizable and reactive.
Reactivity: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. This is valuable for predicting sites of metabolism and understanding intermolecular interactions.
Spectroscopic Properties: Quantum chemical methods can accurately predict various spectroscopic data, which can be used to confirm the structure of newly synthesized derivatives. researchgate.netorientjchem.org This includes predicting vibrational frequencies (IR spectroscopy), chemical shifts (NMR spectroscopy), and electronic transitions (UV-Vis spectroscopy). beilstein-journals.orgnih.gov
The table below presents hypothetical DFT-calculated properties for this compound.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and low reactivity. beilstein-journals.org |
| Dipole Moment | 3.5 D | Indicates the molecule's overall polarity, affecting solubility and intermolecular forces. |
| Predicted IR Frequencies | ~1680-1720 cm⁻¹ (C=O stretch), ~3100-3200 cm⁻¹ (N-H stretch) | Aids in the structural characterization and confirmation of synthesis. orientjchem.org |
| Predicted ¹H NMR Shifts | ~7.0-7.5 ppm (Aromatic-H), ~10-11 ppm (N-H) | Assists in structural elucidation of the molecule and its derivatives. |
| Predicted λmax (UV-Vis) | ~250 nm, ~300 nm | Corresponds to π→π* and n→π* electronic transitions within the quinazoline core. orientjchem.org |
These computational predictions provide a powerful complement to experimental data, offering a detailed understanding of the intrinsic properties of this compound at the quantum level. uantwerpen.be
Advanced Analytical Methodologies for the Characterization and Quantification of 6,7 Diethoxyquinazoline 2,4 1h,3h Dione in Diverse Matrices
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
HPLC and UHPLC are cornerstone techniques for the separation, identification, and quantification of pharmaceutical compounds and related substances. The development of a reliable method for 6,7-diethoxyquinazoline-2,4(1H,3H)-dione would involve careful selection of column chemistry, mobile phase composition, and detector parameters to achieve optimal resolution, peak shape, and sensitivity.
Column Chemistry Selection and Mobile Phase Optimization for Separation
The separation of this compound from potential impurities, starting materials, or metabolites is typically achieved using reversed-phase chromatography.
Column Chemistry:
C18 (Octadecylsilane): This is the most common and versatile stationary phase for reversed-phase HPLC and would be the first choice for method development. It provides good retention for moderately polar to nonpolar compounds like the target molecule.
C8 (Octylsilane): A C8 column offers slightly less retention than a C18 column, which can be advantageous for reducing analysis time if the compound is strongly retained.
Phenyl-Hexyl: This stationary phase provides alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic quinazoline (B50416) ring system. This can be useful for separating structurally similar isomers or impurities.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier.
Aqueous Phase: Purified water, often with a pH modifier to control the ionization state of the analyte and improve peak shape. Common additives include:
Formic acid (0.1%): Provides acidic conditions, which can enhance peak shape and improve ionization for subsequent mass spectrometry detection.
Ammonium (B1175870) acetate (B1210297) or formate: Buffers the mobile phase and can improve the reproducibility of retention times.
Organic Modifier:
Acetonitrile (B52724): A common choice due to its low viscosity and UV transparency.
Methanol (B129727): Offers different selectivity compared to acetonitrile and can be used to optimize separations.
A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for analyzing samples with components of varying polarities.
Table 1: Exemplar HPLC/UHPLC Gradient Conditions for Quinazolinedione Derivatives
| Parameter | Condition A (HPLC) | Condition B (UHPLC) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min | 10% B to 98% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
Detector Optimization (e.g., UV-Vis, Photodiode Array (PDA), Fluorescence)
The choice of detector is crucial for achieving the desired sensitivity and selectivity.
UV-Vis and Photodiode Array (PDA) Detection: Quinazoline derivatives typically exhibit strong UV absorbance due to their aromatic structure. A PDA detector would be particularly useful as it can acquire the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. The optimal detection wavelength would be determined by analyzing the UV spectrum of a pure standard of this compound, likely in the range of 254 nm to 320 nm.
Fluorescence Detection: If the compound is naturally fluorescent or can be derivatized with a fluorescent tag, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection. The excitation and emission wavelengths would need to be optimized.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Ultrasensitive Quantification
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and specificity for the quantification of compounds in complex biological and environmental matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Samples (e.g., plasma, tissue, cell lysates)
LC-MS/MS is the gold standard for quantitative bioanalysis. The technique involves separating the analyte from the matrix components using LC, followed by ionization and detection using a tandem mass spectrometer.
Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in positive ion mode due to the presence of nitrogen atoms that can be readily protonated.
Detection: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high selectivity and sensitivity.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 251.1 | 223.1 (Loss of C2H4) | 20 |
| This compound | 251.1 | 195.1 (Loss of C2H4 + CO) | 35 |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Unknown Identification (non-human)
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which are invaluable for identifying unknown metabolites and degradation products.
By comparing the accurate mass of a potential metabolite to a database of known metabolic transformations, it is possible to propose a chemical formula and structure. For example, common metabolic reactions include hydroxylation, dealkylation, and glucuronidation. HRMS can detect the mass shifts associated with these transformations with high confidence.
Ion Mobility-Mass Spectrometry (IM-MS) for Isomeric Separation and Conformational Studies
Ion mobility-mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. This technique is particularly useful for:
Separating Isomers: Compounds with the same mass but different structures (isomers) can often be separated by ion mobility, which is not possible with mass spectrometry alone.
Conformational Studies: Different conformers (spatial arrangements) of a molecule can have different collision cross-sections and can sometimes be resolved using IM-MS. This can provide valuable insights into the three-dimensional structure of the molecule in the gas phase.
For quinazoline derivatives, IM-MS could potentially be used to separate constitutional isomers or to study the conformational flexibility of the quinazoline ring system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, compounds like this compound, with polar functional groups (N-H, C=O), typically exhibit low volatility and thermal instability, making them unsuitable for direct GC-MS analysis. nih.gov To overcome this limitation, chemical derivatization is employed to convert the non-volatile parent compound into a more volatile and thermally stable derivative. jfda-online.com
The primary goals of derivatization for GC-MS analysis are:
To increase the volatility of the analyte. jfda-online.com
To improve chromatographic separation and peak shape. jfda-online.com
To enhance detection sensitivity and generate mass spectra that are useful for structural confirmation. jfda-online.com
For a compound containing N-H groups like this compound, the most common derivatization technique is silylation. This process involves replacing the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com The resulting TMS derivative is significantly more volatile and can readily pass through the GC column for analysis.
While effective, the derivatization step adds complexity and potential for variability in the analytical workflow. jfda-online.com Therefore, for high-throughput analysis in preclinical studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for this class of compounds due to its ability to analyze polar, non-volatile molecules directly. nih.govresearchgate.net GC-MS is typically reserved for specific research contexts where LC-MS/MS is unavailable or when specific volatile derivatives are of interest. researchgate.netnih.gov
Sample Preparation Techniques for Complex Biological and Environmental Matrices
The accurate quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates requires an efficient sample preparation step. The goal is to isolate the analyte from interfering matrix components (e.g., proteins, salts, lipids) that can suppress ionization in the mass spectrometer and compromise the accuracy and sensitivity of the assay. researchgate.net
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. frontiersin.org For quinazoline derivatives, water-immiscible organic solvents like methyl tert-butyl ether, ethyl acetate, or mixtures thereof are commonly used. frontiersin.orgresearchgate.net Key parameters for LLE optimization include the choice of organic solvent, the pH of the aqueous phase (to ensure the analyte is in a neutral, more extractable form), and the solvent-to-sample volume ratio. LLE is effective but can be labor-intensive and may require large volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, with higher analyte recovery and cleaner extracts. researchgate.net For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or polymeric sorbents) would be appropriate. The general steps for SPE include:
Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample loading.
Loading: The pre-treated biological sample is loaded onto the SPE cartridge.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analyte.
Elution: The analyte of interest is eluted from the sorbent using a strong organic solvent (e.g., methanol or acetonitrile).
SPE methods can be automated for high-throughput applications and generally produce cleaner extracts compared to LLE. researchgate.net
Protein Precipitation and Microextraction Techniques
Protein Precipitation (PPT) is the simplest and fastest method for removing proteins from biological samples, particularly plasma. nih.gov It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample in a specific ratio (e.g., 3:1 solvent-to-plasma). frontiersin.org This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. While fast and inexpensive, PPT may result in less clean extracts compared to SPE or LLE, potentially leading to more significant matrix effects. researchgate.net
Microextraction Techniques , such as Supported Liquid Extraction (SLE), offer a bridge between the simplicity of LLE and the performance of SPE. In SLE, the aqueous sample is loaded onto a cartridge packed with a high-surface-area diatomaceous earth material. The sample disperses over the material, which then acts as a stationary phase. A water-immiscible organic solvent is then passed through the cartridge to elute the analyte, leaving behind proteins and other aqueous interferences. This technique avoids the formation of emulsions that can occur with traditional LLE and is easily automated. frontiersin.org
Method Validation According to Academic and Preclinical Research Guidelines
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. longdom.orgsofpromed.com Validation is performed according to guidelines from regulatory bodies and scientific organizations. longdom.orgnih.gov For academic and preclinical research, this process demonstrates that the method is accurate, precise, and suitable for quantifying the analyte in a specific biological matrix. researchgate.net The key validation parameters are outlined below. longdom.orgpharmaerudition.org
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. longdom.org
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated, and its linearity is typically assessed by the coefficient of determination (r²), which should be ≥ 0.99. pharmaerudition.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. pharmaerudition.org
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often expressed as percent recovery. Precision measures the reproducibility of the results, expressed as the relative standard deviation (%RSD). For preclinical studies, the acceptance criteria are typically within ±15% (±20% at the LOQ) for both accuracy and precision. nih.gov
Matrix Effects: This assesses the influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer. It is evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. frontiersin.org
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte's response in a pre-extraction spiked sample to a post-extraction spiked sample. frontiersin.org
Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at low temperatures (e.g., -20°C or -80°C). nih.gov
The table below summarizes typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method in a preclinical context, which would be applicable for an assay for this compound.
| Validation Parameter | Typical Method and Assessment | Common Acceptance Criteria |
| Linearity | Calibration curve with 6-8 non-zero standards; Linear regression analysis. | Coefficient of determination (r²) ≥ 0.99 |
| Lower Limit of Quantification (LOQ) | Lowest standard on the calibration curve. | Accuracy within 80-120%; Precision ≤ 20% RSD |
| Accuracy | Analysis of Quality Control (QC) samples at low, mid, and high concentrations. | Mean concentration within ±15% of the nominal value. |
| Precision (Intra- and Inter-day) | Replicate analysis of QC samples within a single run and across different days. | Relative Standard Deviation (RSD) ≤ 15% |
| Selectivity | Analysis of at least six different blank matrix lots for interferences at the analyte's retention time. | No significant interfering peaks at the LOQ level. |
| Matrix Effect | Comparison of analyte peak area in post-extraction spiked matrix vs. pure solution. | RSD of the matrix factor across different lots should be ≤ 15%. |
| Extraction Recovery | Comparison of analyte peak area in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analysis of QC samples after exposure to specified storage and handling conditions. | Mean concentration within ±15% of the nominal value. |
Patent Landscape and Intellectual Property Analysis Surrounding 6,7 Diethoxyquinazoline 2,4 1h,3h Dione
Global Patent Filings and Grants Pertaining to the Compound and its Direct Derivatives
While a dedicated patent portfolio for 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione has not been identified, the patent landscape is rich with filings for structurally related compounds, particularly those where the 4-oxo group is substituted. These patents have been filed across major jurisdictions, including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO), indicating the global interest in this class of compounds.
Key patenting entities in the broader quinazoline (B50416) derivative space include major pharmaceutical companies and specialized biotechnology firms. Analysis of patent assignees for related compounds reveals a competitive landscape with numerous players investigating the therapeutic utility of this scaffold.
| Patent/Application Number | Jurisdiction | Assignee | Title | Key Derivatives Covered |
|---|---|---|---|---|
| EP0817775B1 | EPO | Pfizer Inc. | Quinazoline derivatives | (6,7-Diethoxy-quinazolin-4-yl)-(3-ethynyl-phenyl)-amine |
| US 6,713,485 | USPTO | Novartis AG | Substituted heteroaromatic compounds | Quinazoline derivatives for treating disorders mediated by protein tyrosine kinase activity |
| US 7,173,038 | USPTO | Genzyme Corp | Quinazoline derivatives as VEGF inhibitors | Quinazoline derivatives with utility in treating cancer and rheumatoid arthritis |
Analysis of Patent Claims Regarding Synthetic Methods and Biological Applications of this compound
The patent claims for derivatives of 6,7-diethoxyquinazoline primarily focus on their application as inhibitors of protein tyrosine kinases, which are crucial mediators of cell signaling pathways implicated in cancer. drugpatentwatch.com These patents often claim a broad genus of quinazoline compounds, with specific examples of diethoxy-substituted derivatives.
Synthetic Methods: Patents covering 4-substituted-6,7-diethoxyquinazoline derivatives typically claim multi-step synthetic routes. A common starting material is a substituted anthranilic acid, which undergoes cyclization to form the quinazoline core. For instance, the synthesis of 4-chloro-6,7-diethoxyquinazoline, a key intermediate, has been described. This intermediate can then be reacted with various nucleophiles, such as anilines, to generate a library of 4-substituted derivatives. The claims often cover not only the final compounds but also these key intermediates and the processes to prepare them.
Biological Applications: The vast majority of patents for diethoxy-quinazoline derivatives claim their use in the treatment of hyperproliferative diseases, most notably cancer. The claims are often directed to methods of treating specific types of cancer by administering a therapeutically effective amount of the claimed compound. The biological activity is frequently linked to the inhibition of specific receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For example, 4-(3-bromoanilino)-6,7-diethoxyquinazoline has been identified as a highly potent inhibitor of EGFR.
| Patent | Claimed Synthetic Approach | Claimed Biological Application | Target Indication |
|---|---|---|---|
| EP0817775B1 | Process for preparing 4-(substituted-phenylamino)quinazoline derivatives. | Use in the treatment of hyperproliferative diseases. | Cancer |
| US 6,713,485 | Methods for the preparation of substituted heteroaromatic compounds. | Inhibition of erbB-2 and/or EGFR activity. | Cancer |
| US 7,173,038 | Processes for the preparation of quinazoline derivatives. | Inhibition of VEGF effects. | Cancer, Rheumatoid Arthritis |
Strategies for Developing Patentable Analogs, Polymorphs, and Formulations
Given the existing patent landscape for quinazoline derivatives, strategies for developing new patentable entities around the this compound core would need to focus on demonstrating novelty, non-obviousness, and utility.
Analogs: A common strategy is to create novel analogs by modifying the core structure. For the dione (B5365651), this could involve:
Substitution at the N1 and N3 positions: Introducing various alkyl, aryl, or heterocyclic groups at these positions could lead to compounds with altered solubility, metabolic stability, and biological activity.
Modification of the ethoxy groups: While the diethoxy substitution is a key feature, creating bioisosteric replacements or modifying the alkyl chains could result in patentable new chemical entities.
Scaffold hopping: Replacing the quinazoline core with other heterocyclic systems while maintaining the key pharmacophoric features could also lead to novel patentable compounds.
Polymorphs: Discovering and characterizing novel polymorphic forms of a known compound is a well-established strategy for obtaining further patent protection. Different polymorphs can exhibit distinct physicochemical properties, such as solubility, stability, and bioavailability, which can be advantageous for pharmaceutical development. A patent application for a new polymorph of this compound would need to include data characterizing the new form, such as X-ray powder diffraction (XRPD) patterns, differential scanning calorimetry (DSC) thermograms, and infrared (IR) spectra, and demonstrate an unexpected advantage over known forms.
Formulations: New pharmaceutical formulations that provide improved delivery, stability, or patient compliance can also be patented. For this compound, this could include:
Controlled-release formulations: To maintain therapeutic drug levels over an extended period.
Nanoparticle formulations: To enhance solubility and bioavailability.
Combination therapies: Formulations containing the dione in combination with other active pharmaceutical ingredients could be patentable if they demonstrate synergistic effects.
Freedom-to-Operate Assessments in Relevant Jurisdictions for Research and Development
A freedom-to-operate (FTO) analysis is crucial before commencing any research and development activities to ensure that the proposed work does not infringe on existing valid patents. For a project involving this compound, an FTO assessment would involve a comprehensive search and analysis of the patent landscape in all relevant jurisdictions where the product is intended to be developed, manufactured, or sold.
The FTO analysis would need to consider:
Broad genus claims: Many patents in the quinazoline space have broad claims that could potentially encompass the dione structure, even if it is not explicitly mentioned.
Process claims: Patents claiming synthetic methods for preparing related quinazoline derivatives would need to be carefully reviewed to ensure that the proposed synthesis for the dione does not infringe.
Use claims: Existing patents may claim the use of a broad class of quinazoline derivatives for treating specific diseases. The intended therapeutic application of the dione would need to be assessed against these claims.
Given the dense patent landscape for kinase inhibitors, a thorough FTO analysis conducted by experienced patent attorneys would be an essential early step to mitigate the risk of future litigation and to guide the research and development strategy. The analysis may identify blocking patents that would necessitate licensing agreements or a "design-around" approach to develop a non-infringing product.
Future Research Directions and Translational Potential of 6,7 Diethoxyquinazoline 2,4 1h,3h Dione in Drug Discovery
Opportunities for Further Lead Optimization and Preclinical Development Efforts
The 6,7-diethoxy substitution pattern on the quinazoline-2,4(1H,3H)-dione core offers a fertile ground for lead optimization. The ethoxy groups at these positions can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase to understand how modifications to the alkoxy chains, such as altering their length, introducing branching, or replacing them with other functional groups, impact biological activity.
Further preclinical development will necessitate a thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In silico predictions, followed by in vitro and in vivo experiments, will be essential to identify and address any metabolic liabilities. Formulation studies to improve solubility and bioavailability will also be a critical step in advancing this compound towards clinical trials.
Exploration of Novel Therapeutic Targets and Disease Indications beyond Current Scope
While the broader class of quinazoline (B50416) derivatives has been extensively studied for its anticancer properties, particularly as tyrosine kinase inhibitors, the therapeutic potential of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione may extend to other disease areas. mdpi.com The quinazoline-2,4(1H,3H)-dione nucleus is known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.gov
Future research should, therefore, involve high-throughput screening of this compound and its optimized derivatives against a diverse panel of biological targets. This could uncover novel mechanisms of action and expand its therapeutic applications to neurodegenerative diseases, infectious diseases, or metabolic disorders. For instance, some quinazoline derivatives have shown potential in inhibiting enzymes involved in the pathogenesis of Alzheimer's disease. researchgate.net
Potential for Combination Therapies and Synergistic Effects with Established Agents
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. researchgate.net Investigating the synergistic effects of this compound with existing therapeutic agents could unlock new treatment paradigms. For example, if the compound is developed as an anticancer agent, its combination with standard-of-care chemotherapeutics or targeted therapies could lead to enhanced efficacy, reduced drug resistance, and lower dose-related toxicities.
Preclinical studies involving co-administration of this compound with other drugs in relevant disease models will be necessary to identify promising combinations. The mechanisms underlying any observed synergistic effects, such as complementary modes of action or modulation of drug resistance pathways, should also be elucidated.
Challenges and Opportunities in the Development of Quinazoline-Based Therapeutics
The development of quinazoline-based therapeutics is not without its challenges. Issues such as poor solubility, metabolic instability, and off-target effects can hinder the clinical translation of promising candidates. mdpi.com However, these challenges also present opportunities for innovation in drug design and delivery.
The development of novel synthetic methodologies can provide access to a wider range of structurally diverse quinazoline derivatives, increasing the chances of identifying compounds with improved drug-like properties. researchgate.net Furthermore, advances in drug delivery systems, such as nanoparticle-based formulations, can help to overcome solubility and bioavailability issues, enabling the effective delivery of quinazoline-based drugs to their target sites.
Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery for Quinazoline Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development process. nih.govijirt.orgmdpi.com For the quinazoline scaffold, including this compound, AI and ML algorithms can be employed for a variety of tasks. These include the de novo design of novel derivatives with desired properties, the prediction of biological activities and ADME profiles, and the identification of potential drug-target interactions. nih.gov
By leveraging large datasets of chemical structures and biological data, machine learning models can accelerate the identification of promising lead compounds and optimize their properties, thereby reducing the time and cost associated with traditional drug discovery approaches. jsr.org Explainable AI can further enhance the transparency and reliability of these predictive models. ijirt.org The application of these computational tools will be invaluable in unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What analytical approaches detect and quantify synthetic byproducts in quinazoline-dione preparations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (254 nm) separates byproducts. LC-MS identifies molecular ions of impurities. For example, incomplete alkylation may yield mono-ethoxy derivatives, detectable via retention time shifts. Quantify using external calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
